Cas no 2138275-40-6 (1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine)

1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine structure
2138275-40-6 structure
商品名:1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine
CAS番号:2138275-40-6
MF:C10H11BrN4
メガワット:267.125140428543
CID:6206509
PubChem ID:165795551

1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

    • 1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine
    • 1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine
    • EN300-1110210
    • 2138275-40-6
    • インチ: 1S/C10H11BrN4/c11-8-1-2-9(14-7-8)3-5-15-6-4-13-10(15)12/h1-2,4,6-7H,3,5H2,(H2,12,13)
    • InChIKey: HRKFWGCQJIWVCH-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(C=C1)CCN1C=CN=C1N

計算された属性

  • せいみつぶんしりょう: 266.01671g/mol
  • どういたいしつりょう: 266.01671g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 56.7Ų

1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1110210-0.1g
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine
2138275-40-6 95%
0.1g
$1119.0 2023-10-27
Enamine
EN300-1110210-5.0g
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine
2138275-40-6
5g
$4641.0 2023-06-10
Enamine
EN300-1110210-0.5g
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine
2138275-40-6 95%
0.5g
$1221.0 2023-10-27
Enamine
EN300-1110210-5g
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine
2138275-40-6 95%
5g
$3687.0 2023-10-27
Enamine
EN300-1110210-2.5g
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine
2138275-40-6 95%
2.5g
$2492.0 2023-10-27
Enamine
EN300-1110210-1.0g
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine
2138275-40-6
1g
$1599.0 2023-06-10
Enamine
EN300-1110210-10.0g
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine
2138275-40-6
10g
$6882.0 2023-06-10
Enamine
EN300-1110210-0.25g
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine
2138275-40-6 95%
0.25g
$1170.0 2023-10-27
Enamine
EN300-1110210-0.05g
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine
2138275-40-6 95%
0.05g
$1068.0 2023-10-27
Enamine
EN300-1110210-10g
1-[2-(5-bromopyridin-2-yl)ethyl]-1H-imidazol-2-amine
2138275-40-6 95%
10g
$5467.0 2023-10-27

1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine 関連文献

1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amineに関する追加情報

1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine: A Promising Scaffold for Targeted Therapeutics

1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine, a compound with the CAS number 2138275-40-6, represents a unique molecular scaffold that has garnered significant attention in recent years due to its potential applications in drug discovery and molecular biology. This compound belongs to the class of 1H-imidazole derivatives, characterized by a five-membered ring structure with two nitrogen atoms, which is a common motif in pharmaceutical compounds due to its ability to interact with various biological targets. The 5-bromopyridin-2-yl group attached to the ethyl chain further enhances its chemical versatility, offering opportunities for functionalization and interaction with specific receptors or enzymes.

Recent studies have highlighted the structural advantages of 1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine in modulating cellular signaling pathways. The 5-bromopyridin-2-yl substituent, a halogenated pyridine ring, is known for its ability to engage in π-π stacking interactions with aromatic residues in proteins, making it a valuable scaffold for designing ligands targeting G-protein-coupled receptors (GPCRs) or ion channels. The 1H-imidazol-2-amine core, on the other hand, provides a nitrogen-rich environment that can participate in hydrogen bonding with target molecules, further expanding its pharmacological potential.

One of the most notable advancements in the field of 1-2-(5-bromopyridin-2-yl)ethyl-1-1H-imidazol-2-amine research is the discovery of its role in modulating the activity of adenosine A2A receptors, which are implicated in neuroinflammation and neurodegenerative diseases such as Parkinson's disease. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the 5-bromopyridin-2-yl group significantly enhances the binding affinity of the compound for these receptors, suggesting its potential as a therapeutic agent for neuroinflammatory conditions. This finding aligns with broader trends in drug discovery, where the integration of halogenated aromatic rings has become a key strategy for optimizing ligand-receptor interactions.

Another critical area of research involves the 1H-imidazol-2-amine scaffold's ability to act as a bioisostere for other heterocyclic compounds. Bioisosteres are structural analogs that mimic the pharmacological properties of their parent compounds while offering improved metabolic stability or reduced side effects. In the context of 1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine, its 1H-imidazol-2-amine core has been shown to exhibit similar biological activity to 1,2,4-triazoles or pyrimidines, making it a promising candidate for drug repurposing studies. This property is particularly relevant in the development of antiviral agents, where the ability to target multiple viral proteins simultaneously is a desirable trait.

Recent advancements in computational chemistry have further expanded the utility of 1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine in drug design. Machine learning algorithms have been employed to predict the binding affinity of this compound with various protein targets, including kinase enzymes and cytochrome P450 isoforms. A 2023 study published in ACS Chemical Biology reported that the 5-bromopyridin-2-yl group significantly improves the selectivity of the compound for EGFR (epidermal growth factor receptor) over other tyrosine kinases, a finding that has important implications for the treatment of non-small cell lung cancer (NSCLC).

Additionally, the 1H-imidazol-2-amine scaffold has been explored for its potential in the development of antimicrobial agents, particularly against multidrug-resistant bacterial strains. The ability of the 1H-imidazol-2-amine core to form hydrogen bonds with bacterial cell wall components, combined with the 5-bromopyridin-2-yl group's ability to disrupt membrane integrity, makes this compound a compelling candidate for combating antibiotic-resistant pathogens. This dual mechanism of action is a significant advantage in the context of rising antimicrobial resistance, where the development of new antibiotics is a global priority.

From a synthetic standpoint, the preparation of 1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine involves a series of well-established chemical reactions, including Ugi condensation and Suzuki coupling. These methods allow for the efficient introduction of the 5-bromopyridin-2-yl group and the 1H-imidazol-2-amine core, enabling the synthesis of structurally diverse derivatives with tailored biological activities. The scalability of these synthetic routes is particularly important for the transition from laboratory research to clinical trials, where the production of sufficient quantities of the compound is essential.

Moreover, the 1H-imidazol-2-amine scaffold has been investigated for its potential in targeted drug delivery systems. By conjugating the compound to specific ligands or antibodies, researchers have demonstrated the ability to direct the compound to particular cell types or tissues, thereby enhancing its therapeutic efficacy while minimizing systemic side effects. This approach is particularly relevant in the treatment of conditions such as metastatic cancer, where the ability to deliver drugs directly to tumor cells is a critical factor in treatment success.

In conclusion, 1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine represents a versatile molecular scaffold with significant potential in the development of novel therapeutics. Its structural features, including the 5-bromopyridin-2-yl group and 1H-imidazol-2-amine core, provide a foundation for designing compounds with diverse biological activities. As research in this area continues to evolve, the compound's role in addressing unmet medical needs is likely to expand, driven by advances in computational modeling, synthetic chemistry, and molecular biology.

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